Hpse1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hpse1-IN-1 is a selective inhibitor of heparanase-1, an enzyme known for its role in degrading heparan sulfate proteoglycans. Heparanase-1 is involved in various physiological and pathological processes, including tumor growth, metastasis, and inflammation. Inhibition of heparanase-1 has therapeutic potential for treating cancer and proteinuric kidney diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hpse1-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
- Formation of the core tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid structure.
- Introduction of substituents at specific positions to enhance selectivity and potency.
- Optimization of reaction conditions, such as temperature, solvents, and catalysts, to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:
- Optimization of reaction conditions for large-scale production.
- Implementation of purification techniques, such as crystallization and chromatography, to ensure high purity.
- Quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Hpse1-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to enhance its inhibitory activity.
Reduction: Removal of oxygen atoms to modify its chemical structure.
Substitution: Replacement of specific atoms or groups to improve selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkyl groups.
Major Products
The major products formed from these reactions include various derivatives of this compound with enhanced inhibitory activity and selectivity .
Scientific Research Applications
Hpse1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of heparanase-1.
Biology: Investigated for its role in cellular processes, such as cell adhesion, migration, and invasion.
Medicine: Explored for its therapeutic potential in treating cancer, kidney diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Hpse1-IN-1 exerts its effects by inhibiting the enzymatic activity of heparanase-1. This inhibition prevents the degradation of heparan sulfate proteoglycans, thereby reducing tumor growth, metastasis, and inflammation. The molecular targets and pathways involved include:
Heparanase-1: The primary target of this compound.
Extracellular matrix remodeling: Inhibition of heparanase-1 prevents the breakdown of the extracellular matrix.
Signaling pathways: This compound affects various signaling pathways involved in cell adhesion, migration, and invasion
Comparison with Similar Compounds
Hpse1-IN-1 is unique compared to other heparanase-1 inhibitors due to its high selectivity and potency. Similar compounds include:
Heparanase-2: A structural homolog of heparanase-1 without enzymatic activity, used as a potential therapeutic agent.
Low-molecular-weight heparins: Used to reduce albuminuria in glomerular diseases.
Soluble heparan sulfate: Investigated for its potential to inhibit heparanase-1 activity
This compound stands out due to its ability to selectively inhibit heparanase-1 while maintaining low inhibitory activity against other enzymes, such as exo-β-d-glucuronidase and glucocerebrosidase .
Properties
Molecular Formula |
C30H30N2O6 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(5S,6R,7R,8S)-7,8-dihydroxy-2-[2-(3-phenoxyphenyl)ethyl]-6-(2-phenylethoxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C30H30N2O6/c33-26-27(34)29-31-22(15-14-21-10-7-13-24(18-21)38-23-11-5-2-6-12-23)19-32(29)25(30(35)36)28(26)37-17-16-20-8-3-1-4-9-20/h1-13,18-19,25-28,33-34H,14-17H2,(H,35,36)/t25-,26+,27+,28+/m0/s1 |
InChI Key |
WKAPFHFZEZLTLU-KUXCXQDQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H](C3=NC(=CN3[C@@H]2C(=O)O)CCC4=CC(=CC=C4)OC5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2C(C(C3=NC(=CN3C2C(=O)O)CCC4=CC(=CC=C4)OC5=CC=CC=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.